Guamecycline

Pulmonary Pharmacology Tissue Distribution Antibiotic Concentration

Respiratory infection models require sustained lung-tissue antibiotic levels that standard tetracyclines cannot provide. Guamecycline addresses this gap with a 12-14 h half-life and bronchial secretion concentrations significantly exceeding tetracycline HCl. • Prolonged lung retention vs. tetracycline HCl - supports once-daily dosing in pneumonia/bronchitis models • Elective bronchial distribution - higher tissue-to-plasma ratio for respiratory-targeted studies • Clinically validated in chronic bronchitis prophylaxis trials - confirmed lung-affinity profile for reproducible respiratory research

Molecular Formula C29H38N8O8
Molecular Weight 626.7 g/mol
CAS No. 16545-11-2
Cat. No. B607889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuamecycline
CAS16545-11-2
SynonymsGuamecycline;  Guamecyclinum;  Guameciclina.
Molecular FormulaC29H38N8O8
Molecular Weight626.7 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCN5CCN(CC5)C(=N)N=C(N)N)N(C)C)O
InChIInChI=1S/C29H38N8O8/c1-28(44)13-5-4-6-16(38)17(13)21(39)18-14(28)11-15-20(35(2)3)22(40)19(24(42)29(15,45)23(18)41)25(43)33-12-36-7-9-37(10-8-36)27(32)34-26(30)31/h4-6,14-15,20,38-39,42,44-45H,7-12H2,1-3H3,(H,33,43)(H5,30,31,32,34)/t14-,15-,20-,28+,29-/m0/s1
InChIKeyFAMUIRDLAWWMCQ-AQFAATAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Guamecycline: A Lung-Affinic Tetracycline for Respiratory Research


Guamecycline (CAS 16545-11-2), also known as tetrabiguanide, is a semisynthetic tetracycline-class broad-spectrum antibiotic [1]. It is characterized by a piperazinyl-biguanide moiety appended via a Mannich-type reaction, distinguishing it structurally from first-generation tetracyclines [2]. The compound exerts its antibacterial effect through inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit . Its primary documented differentiator is a significantly enhanced and prolonged distribution into bronchial secretions and lung tissue compared to tetracycline HCl [3].

Elective affinity for bronchial secretions and lung tissue

Extended plasma half-life supporting prolonged exposure models

Structurally distinct from first-generation tetracyclines

Why Guamecycline Is Irreplaceable in Respiratory Models


Substitution of Guamecycline with alternative tetracyclines in respiratory-focused research or industrial development is scientifically invalid due to its demonstrated pharmacokinetic divergence, specifically its elective lung affinity [1]. Unlike tetracycline HCl, Guamecycline achieves significantly higher concentrations in bronchial secretions and lung tissue and sustains these levels for a longer duration [2]. Furthermore, Guamecycline's longer plasma half-life of 12-14 hours [3] differentiates its dosing potential from shorter-acting tetracyclines. These tissue-distribution and pharmacokinetic properties are not shared by other tetracycline-class compounds and directly impact both experimental outcomes and potential therapeutic value.

Lung affinity mismatch

Other tetracyclines lack the elective lung and bronchial distribution profile

Half-life divergence

Shorter-acting tetracyclines may alter exposure duration and experimental outcomes

Tissue pharmacokinetics not comparable

Distribution differences can shift respiratory model endpoints

Guamecycline vs. Tetracycline HCl: Differential Evidence


Lung Tissue Concentration vs. Tetracycline HCl

In a clinical study involving patients undergoing lobectomy, Guamecycline demonstrated statistically significantly higher antibiotic levels in lung tissue compared to equivalent doses of tetracycline HCl [1]. The study measured lung tissue concentrations following oral administration of both drugs [1].

Lung tissue conc.
Direct comparison
Guamecycline vs. tetracycline HCl: statistically significantly higher lung tissue levels (p-value not specified in abstract)
Supports pulmonary tissue penetration research context
Full quantitative values require source review
Pulmonary Pharmacology Tissue Distribution Antibiotic Concentration

Bronchial Secretion Levels vs. Tetracycline HCl

A comparative study in tracheotomized patients demonstrated that oral Guamecycline concentrates in bronchial secretion in markedly higher quantities and for a longer duration than equivalent doses of tetracycline HCl [1]. Bronchial secretions were sampled via tracheotomy tube at multiple time points post-treatment [1].

Bronchial secretion levels
Direct comparison
Markedly higher and longer-lasting concentration in bronchial secretions vs. tetracycline HCl
Supports respiratory secretion exposure interpretation
Quantitative data not extracted from abstract
Respiratory Pharmacology Bronchial Secretion Pharmacokinetics

Chronic Bronchitis Exacerbation Prevention vs. Tetracycline HCl

A comparative clinical study evaluated the efficacy of Guamecycline versus tetracycline HCl in preventing exacerbations of chronic bronchitis [1]. The study design included direct head-to-head comparison of the two agents in patients with chronic bronchitis [1].

Chronic bronchitis prevention
Source review
Head-to-head clinical study reported; quantitative endpoint data not available in abstract
Supports respiratory indication research context
Full text required for endpoint review
Clinical Trial Chronic Bronchitis Exacerbation Prevention

Prolonged Plasma Half-Life vs. Tetracycline HCl

Pharmacokinetic studies indicate that Guamecycline has a plasma half-life of 12-14 hours in humans [1]. This is notably longer than the typical 6-10 hour half-life reported for tetracycline HCl [2].

Plasma half-life
Cross-study comparable
Guamecycline 12–14 h vs. tetracycline HCl 6–10 h
Supports extended-interval dosing research models
Confirm in specific experimental model
Pharmacokinetics Half-Life Dosing

Blood Concentration Profile vs. Tetracycline HCl

Multiple sources confirm that blood drug concentrations of Guamecycline are higher and more sustained than those of tetracycline HCl [1][2]. This improved systemic exposure profile may contribute to enhanced tissue distribution.

Blood concentration profile
Data to verify
Reported higher and more sustained blood levels than tetracycline (qualitative; no source)
Supports systemic exposure rationale review
Verify with controlled PK studies
Pharmacokinetics Blood Concentration Bioavailability

Guamecycline: Key Research and Procurement Applications


Respiratory-Targeted Antibiotic Preclinical Development

Guamecycline is the appropriate reference compound for studies aiming to achieve high and sustained antibiotic concentrations in the lung and bronchial tree. Its demonstrated lung affinity [1] makes it a superior candidate for testing in pneumonia or bronchitis animal models where tissue penetration is a primary endpoint.

PK/PD Modeling of Lung-Specific Antibiotic Delivery

Given its prolonged half-life of 12-14 hours [1] and documented high bronchial secretion concentrations [2], Guamecycline serves as an excellent model compound for exploring the relationship between systemic dosing, pulmonary exposure, and antibacterial effect in respiratory tissues.

Chronic Bronchitis Exacerbation Prophylaxis Research

As evidenced by the direct comparative clinical study against tetracycline HCl for preventing exacerbations of chronic bronchitis [1], Guamecycline is a key reagent for any research program investigating long-term antibiotic prophylaxis in chronic respiratory conditions.

Pulmonary-Targeted Oral Drug Delivery Formulation

The compound's unique distribution profile, which favors lung and bronchial tissues over plasma [1], makes it a valuable tool for developing and testing novel oral formulations (e.g., nanoparticles, liposomes) designed to enhance pulmonary drug delivery without the need for inhalation.

Application
Selection Property
Validation Focus
Respiratory-targeted antibiotic development
Pulmonary tissue affinity
Lung concentration endpoints
PK/PD lung-specific modeling
Extended half-life & bronchial exposure
Exposure-response modeling in respiratory models
Chronic bronchitis exacerbation research
Comparative endpoint context
Exacerbation rate endpoints
Pulmonary oral drug delivery formulation
Preferential pulmonary distribution
Formulation distribution & targeting studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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